
3-Tert-butyl-2-methylcyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butyl-2-methylcyclopentan-1-ol is an organic compound with the molecular formula C10H20O. It is a secondary alcohol, characterized by a five-membered cyclopentane ring substituted with a tert-butyl group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-2-methylcyclopentan-1-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butylcyclopentane with a methylating agent under controlled conditions to introduce the methyl group at the desired position. The hydroxyl group can then be introduced through oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. standard organic synthesis techniques involving cyclization, methylation, and oxidation are employed on a larger scale with appropriate scaling of reagents and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Tert-butyl-2-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkanes.
Substitution: Produces halogenated cyclopentanes.
Wissenschaftliche Forschungsanwendungen
3-Tert-butyl-2-methylcyclopentan-1-ol is used in various scientific research applications, including:
Chemistry: As a model compound for studying reaction mechanisms and stereochemistry.
Biology: Investigating its effects on biological systems and potential as a bioactive molecule.
Medicine: Exploring its potential therapeutic properties and interactions with biological targets.
Industry: Used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 3-Tert-butyl-2-methylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The tert-butyl and methyl groups provide steric hindrance, affecting the compound’s overall conformation and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylcyclopentanol: Similar structure but lacks the tert-butyl group.
2-Methylcyclopentanol: Similar structure but with the methyl group at a different position.
tert-Butyl alcohol: Contains the tert-butyl group but lacks the cyclopentane ring.
Uniqueness
3-Tert-butyl-2-methylcyclopentan-1-ol is unique due to the combination of a cyclopentane ring with both tert-butyl and methyl substituents, providing distinct steric and electronic properties that influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
196206-36-7 |
|---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
3-tert-butyl-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C10H20O/c1-7-8(10(2,3)4)5-6-9(7)11/h7-9,11H,5-6H2,1-4H3 |
InChI-Schlüssel |
IFZDUWHLKKRFFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CCC1O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-bromophenyl)-N'-[2,2,2-trichloro-1-(formylamino)ethyl]thiourea](/img/structure/B11953771.png)
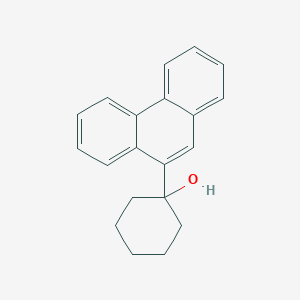
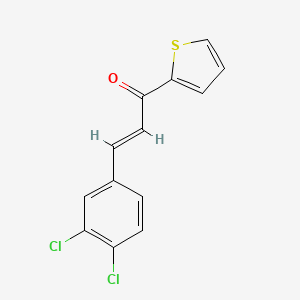
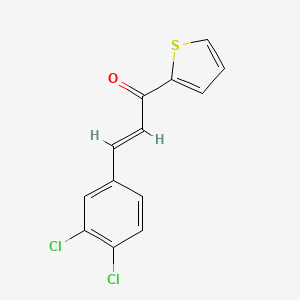
![2-[1-(2-Butenyl)-3-pentenyl]pyridine](/img/structure/B11953806.png)
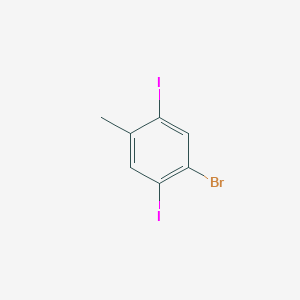
![tert-butyl (2S)-2-amino-5-{[(4-methylphenyl)sulfonyl]amino}pentanoate](/img/structure/B11953821.png)
![1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11953829.png)
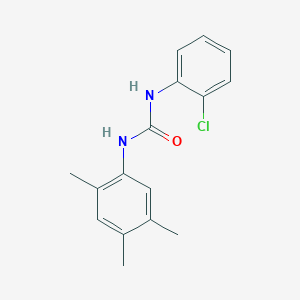

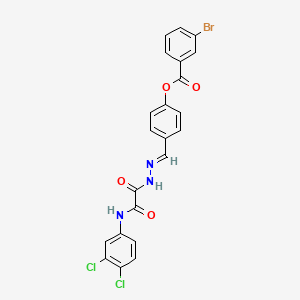
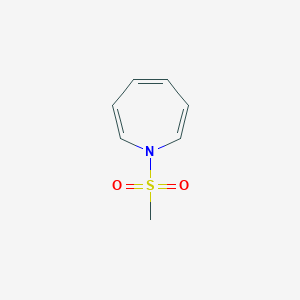
![N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B11953853.png)

